molecular formula C32H32Si2 B3056899 1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetramethyl-2,3,5,6-tetraphenyl- CAS No. 751-37-1

1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetramethyl-2,3,5,6-tetraphenyl-

Cat. No.: B3056899
CAS No.: 751-37-1
M. Wt: 472.8 g/mol
InChI Key: CDJWHQGFIZDSBC-UHFFFAOYSA-N
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Description

1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetramethyl-2,3,5,6-tetraphenyl- is a complex organosilicon compound characterized by its unique structure featuring silicon atoms within a cyclic framework. This compound is notable for its strong neutral cyclic cross-hyperconjugation, which results from the interaction between π-bonded molecular segments and σ-bonded segments arranged in a cyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetramethyl-2,3,5,6-tetraphenyl- typically involves the use of organosilicon precursors and cross-coupling reactions. One common method involves the reaction of tetraphenylsilane derivatives with appropriate dienes under controlled conditions to form the desired cyclic structure.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale cross-coupling reactions, often using catalysts to improve yield and efficiency. The process may also include purification steps to ensure the removal of any by-products or unreacted starting materials.

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of siloxanes or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of simpler silicon-containing compounds.

  • Substitution: Substitution reactions, particularly those involving the replacement of phenyl groups, are common.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Siloxanes, silicates, and other oxidized derivatives.

  • Reduction: Silanes and other reduced forms.

  • Substitution: Derivatives with different substituents on the silicon atoms.

Scientific Research Applications

1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetramethyl-2,3,5,6-tetraphenyl- has several applications in scientific research:

  • Chemistry: It serves as a building block for the design of larger cross-hyperconjugated molecules.

  • Biology: Its unique structure can be used to study the interactions between silicon and organic molecules in biological systems.

  • Industry: Use in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The compound exerts its effects through its strong neutral cyclic cross-hyperconjugation, which involves the interaction between π-bonded molecular segments and σ-bonded segments. This interaction results in unique electronic properties, such as lower ionization energies and distinct electronic excitation energies. The molecular targets and pathways involved are primarily related to the electronic structure and bonding within the compound.

Comparison with Similar Compounds

1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetramethyl-2,3,5,6-tetraphenyl- is unique due to its strong neutral cyclic cross-hyperconjugation. Similar compounds include:

  • 1,4-Disilacyclohexa-2,5-diene derivatives: Variants with different substituents on the silicon atoms.

  • Silicon-containing cyclic compounds: Other cyclic compounds with silicon atoms in their structure.

These compounds differ in their electronic properties and reactivity due to variations in their substituents and molecular structures.

Properties

IUPAC Name

1,1,4,4-tetramethyl-2,3,5,6-tetraphenyl-1,4-disiline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32Si2/c1-33(2)29(25-17-9-5-10-18-25)31(27-21-13-7-14-22-27)34(3,4)32(28-23-15-8-16-24-28)30(33)26-19-11-6-12-20-26/h5-24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJWHQGFIZDSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(C(=C([Si](C(=C1C2=CC=CC=C2)C3=CC=CC=C3)(C)C)C4=CC=CC=C4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00499450
Record name 1,1,4,4-Tetramethyl-2,3,5,6-tetraphenyl-1,4-dihydro-1,4-disiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

751-37-1
Record name 1,1,4,4-Tetramethyl-2,3,5,6-tetraphenyl-1,4-dihydro-1,4-disiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetramethyl-2,3,5,6-tetraphenyl-
Reactant of Route 2
1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetramethyl-2,3,5,6-tetraphenyl-
Reactant of Route 3
1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetramethyl-2,3,5,6-tetraphenyl-
Reactant of Route 4
1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetramethyl-2,3,5,6-tetraphenyl-
Reactant of Route 5
1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetramethyl-2,3,5,6-tetraphenyl-
Reactant of Route 6
1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetramethyl-2,3,5,6-tetraphenyl-

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